10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
This compound belongs to the benzochromeno-oxazinone family, characterized by a fused tricyclic scaffold comprising a benzopyran moiety integrated with an oxazinone ring. The 4-methoxybenzyl group at position 10 and a methyl substituent at position 7 distinguish it structurally. Its structural complexity suggests possible interactions with biological targets, influenced by the electron-donating methoxy group and steric effects of the benzyl substituent .
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H25NO4/c1-15-22-17(11-21-19-5-3-4-6-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-7-9-18(27-2)10-8-16/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
QTGDHEUBXFTHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step reactions. One common method is the one-pot Mannich-type condensation cyclization reaction. This method involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis approach is favored due to its efficiency and high yield. This method is also environmentally friendly, as it minimizes the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Studies: It is studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Benzochromeno-Oxazinone Derivatives
Key Observations:
However, methoxy groups are less effective than hydroxyl groups in radical scavenging, as seen in , where hydroxyl-rich compounds exhibited superior DPPH activity (IC50 ~5 µg/mL vs. methoxy analogs) . The 4-fluorophenyl group in ’s compound may improve bioavailability via increased lipophilicity, a common strategy in drug design .
Positional and Ring Modifications: Shifting substituents (e.g., 7-methyl vs. 8-methyl) alters steric interactions with target proteins. For instance, the 8-methyl group in ’s compound might hinder binding to flat enzymatic pockets compared to the 7-methyl variant . The fused oxazinone ring in all analogs likely contributes to rigidity, affecting conformational flexibility and receptor affinity.
Biological Activity
The compound 10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.35 g/mol
- CAS Number : 831228-09-2
Structural Features
The compound features a benzyl group with a methoxy substituent and an oxazine ring that contributes to its potential pharmacological properties. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on methoxybenzoyl derivatives has shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SMART-H | PC-3 (Prostate) | 0.5 | Tubulin inhibition |
| SMART-F | A375 (Melanoma) | 0.7 | Cell cycle arrest |
| Subject Compound | TBD | TBD | TBD |
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective effects. For example, certain derivatives have been shown to mitigate neurotoxicity in animal models without significant side effects . This suggests a potential therapeutic application in neurodegenerative diseases.
Antimicrobial Activity
Compounds featuring methoxybenzyl groups have also been investigated for antimicrobial properties. Preliminary studies suggest that they may inhibit the growth of various bacterial strains through mechanisms that disrupt cellular integrity .
Case Study 1: In Vivo Efficacy in Cancer Models
A study conducted on SMART compounds demonstrated their efficacy in vivo using human prostate cancer xenograft models. The treatment resulted in tumor growth inhibition rates ranging from 20% to 30% compared to controls. Notably, these compounds did not exhibit significant neurotoxicity even at higher doses (15 mg/kg) over extended periods .
Case Study 2: Neurotoxicity Assessment
In a separate investigation focusing on neurotoxicity, the administration of similar compounds revealed no adverse neurological effects in rodent models. Behavioral assessments post-treatment indicated normal cognitive function and motor skills, highlighting the safety profile of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
